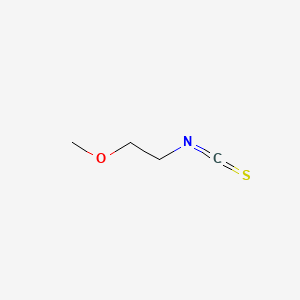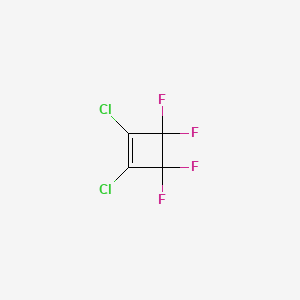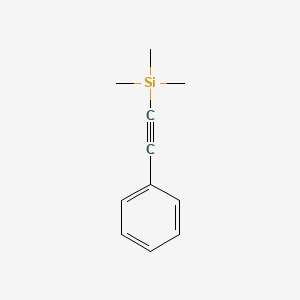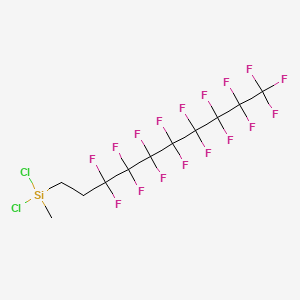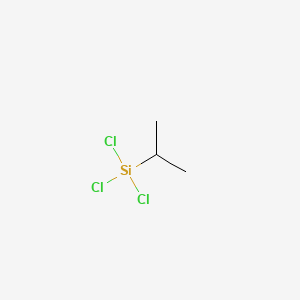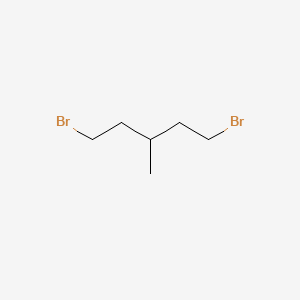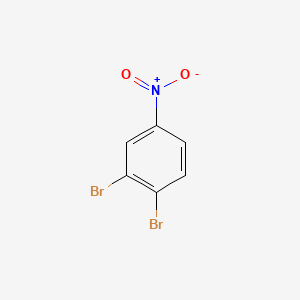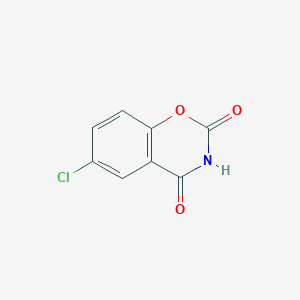
6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione
Overview
Description
6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione is a complex organic compound. It contains a total of 48 bonds, including 26 non-H bonds, 9 multiple bonds, 10 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic (thio-) carbamate, and 1 imide .
Synthesis Analysis
The synthesis of 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione involves the formation of multiple bonds and rings. The molecule contains 9 multiple bonds, 10 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic (thio-) carbamate, and 1 imide .Molecular Structure Analysis
The molecular structure of 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione is characterized by a total of 48 bonds. It has 26 non-H bonds, 9 multiple bonds, 10 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic (thio-) carbamate, and 1 imide . The molecular weight is 367.82398 g/mol .Chemical Reactions Analysis
The chemical reactions involving 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione are likely to involve the various bonds and functional groups present in the molecule. These include the multiple bonds, double bonds, aromatic bonds, six-membered rings, ten-membered ring, aliphatic ester, aromatic (thio-) carbamate, and imide .Scientific Research Applications
Antimycobacterial Properties
6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione and its derivatives have shown promising antimycobacterial properties. Several studies have synthesized various derivatives of this compound, demonstrating significant in vitro activity against Mycobacterium tuberculosis, M. kansasii, and M. avium. The antimycobacterial activity of these compounds tends to increase with the hydrophobicity and electron-withdrawing ability of the substituents on the phenyl ring. For example, the replacement of the oxo group by a thioxo group at position 4 has led to improved activity against M. tuberculosis and M. kansasii (Waisser et al., 2000), (Waisser et al., 2001), (Waisser et al., 2003).
Crystal Structure Analysis
The compound's crystal structure has been extensively analyzed to understand its three-dimensional network organization. These studies contribute to the understanding of molecular interactions and packing patterns, which are essential in drug design and synthesis. The analysis of 6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, for example, revealed insights into different weak interactions and their role in forming one-dimensional helical arrangements and three-dimensional architectures (Pogoda et al., 2018).
Antifungal Activity
Some derivatives of 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione have been evaluated for their antifungal properties. These evaluations are crucial for exploring the potential of these compounds in treating fungal infections. However, the results showed a decrease in antifungal activity after certain modifications, underscoring the importance of structural considerations in drug effectiveness (Skála et al., 2009).
Polymerization and Thermal Decomposition
The compound has also been studied in the context of polymer science, particularly concerning its thermal decomposition and polymerization properties. These studies are relevant for material science and engineering applications. For instance, the thermal decomposition of derivatives of this compound leads to highly condensed cross-linked polymers with high thermal stability, which could be useful in various industrial applications (Loughran, 1970).
Quantum Molecular Similarity Approach
A quantum molecular similarity approach has been applied to study the antimycobacterial activity of substituted benzoxazines. This innovative approach uses fragment self-similarity measures as molecular descriptors, providing a more universal model for theoretical QSAR (Quantitative Structure-Activity Relationship) models. This methodology helps in predicting and enhancing the activity of these compounds against mycobacterial strains. The study illustrates the effectiveness of replacing the oxo group with a thioxo group in enhancing the antimycobacterial activity of these compounds (Gallegos et al., 2004).
Safety And Hazards
properties
IUPAC Name |
6-chloro-1,3-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCPYRXDUHFORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946924 | |
| Record name | 6-Chloro-4-hydroxy-2H-1,3-benzoxazin-2-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione | |
CAS RN |
24088-81-1 | |
| Record name | 6-Chloro-isatoic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024088811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-4-hydroxy-2H-1,3-benzoxazin-2-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

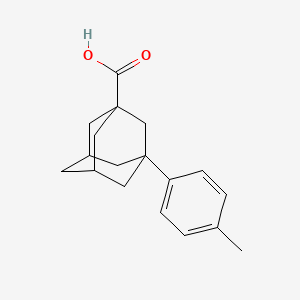
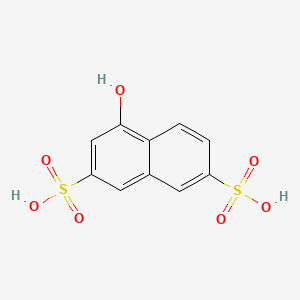
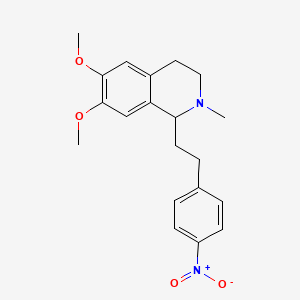
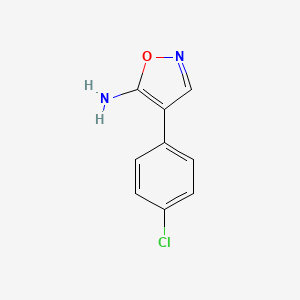
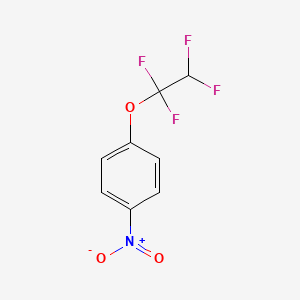
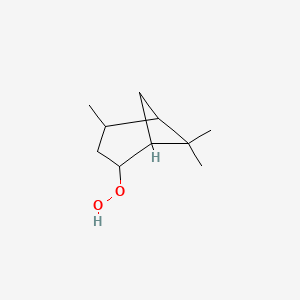
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B1583186.png)
